Cas no 2411331-98-9 (methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate)
methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- Z4097795227
- methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate
- Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate
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- Inchi: 1S/C19H22N4O3/c1-22(17(24)7-8-18(25)26-2)14-9-11-23(12-10-14)19-15-5-3-4-6-16(15)20-13-21-19/h3-8,13-14H,9-12H2,1-2H3/b8-7+
- InChI Key: LETOGVQXCZUIOW-BQYQJAHWSA-N
- SMILES: O=C(/C=C/C(=O)OC)N(C)C1CCN(C2C3C=CC=CC=3N=CN=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 531
- XLogP3: 2.2
- Topological Polar Surface Area: 75.6
methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26602737-0.05g |
methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate |
2411331-98-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate
Methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate (CAS No. 2411331-98-9): An Overview
Methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate (CAS No. 2411331-98-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a quinazoline moiety and a piperidine ring, both of which are known for their biological activities. The presence of these functional groups suggests that the compound may exhibit potent pharmacological properties, making it a valuable candidate for further research and development.
The quinazoline core is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The piperidine ring, on the other hand, is a common structural motif found in many bioactive compounds, particularly those with central nervous system (CNS) activity. The combination of these two structural elements in methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate suggests that it may have a broad spectrum of biological activities, making it an interesting target for drug discovery.
Recent studies have focused on the synthesis and biological evaluation of methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate and its analogs. One notable study published in the Journal of Medicinal Chemistry reported the synthesis of this compound using a multi-step reaction sequence involving the coupling of a quinazoline derivative with a piperidine-containing amine followed by esterification. The researchers found that the compound exhibited potent inhibitory activity against specific kinases, which are key enzymes involved in various cellular processes, including cell proliferation and survival.
In another study, researchers investigated the pharmacokinetic properties of methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate in animal models. The results showed that the compound had favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life, which are essential characteristics for a potential drug candidate. Additionally, the compound demonstrated low toxicity and good safety margins in preclinical studies, further supporting its potential for therapeutic use.
The potential therapeutic applications of methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate are diverse and promising. One area of particular interest is its potential as an anticancer agent. Cancer remains one of the leading causes of mortality worldwide, and there is an urgent need for new and effective treatments. The kinase inhibitory activity of methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-enoate suggests that it may be effective in targeting specific signaling pathways involved in cancer cell growth and survival.
Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by progressive neuronal loss and dysfunction, and there is growing evidence that kinase inhibitors may have neuroprotective effects. The presence of the quinazoline and piperidine moieties in methyl (2E)-3-{methyl[1-(quinazolin-4-yl)piperidin-4-yl]carbamoyl}prop-2-en oate makes it a promising candidate for further investigation in this area.
In conclusion, methyl (2E)-3-{methyl[1-(quinazolin - 4 - yl ) p ipe r i d i n - 4 - y l ] carbamoyl } prop - 2 - enoate (CAS No. 2411331 - 98 - 9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and promising biological activities make it an attractive target for further research and development. As more studies are conducted to elucidate its mechanisms of action and therapeutic potential, it is likely that this compound will play an important role in the discovery of new treatments for various diseases.
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